1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity and Anticancer Potential
Several studies have focused on the synthesis and evaluation of carboxamide derivatives of naphthyridines for their cytotoxic activity against various cancer cell lines. One notable study synthesized a broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, deriving carboxamides that showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds achieving IC50 values less than 10 nM. In vivo testing against subcutaneous colon 38 tumors in mice indicated significant efficacy, particularly for the 2-(4-fluorophenyl) derivative, highlighting a notable increase in potency over previously reported analogs (Deady et al., 2005).
Synthesis and Structure-Activity Relationships
Research into the synthesis of naphthyridine derivatives, including those related to the specified compound, has aimed at developing potent inhibitors for various kinases involved in cancer progression. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Structural modifications led to compounds demonstrating complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, with some advancing into clinical trials (Schroeder et al., 2009).
Novel Antibacterial and Antimicrobial Applications
The synthesis and exploration of naphthyridine derivatives have also extended to antibacterial and antimicrobial applications. A study introduced m-aminophenyl groups as novel N-1 substituents, identifying compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural analysis revealed a key factor for this potent antibacterial activity to be the highly strained conformation induced by steric hindrance (Kuramoto et al., 2003).
Material Science Applications
Beyond biological applications, naphthyridine derivatives have been explored in material science, such as the synthesis of novel aromatic polyamides showing good thermal stability and mechanical properties. These materials, derived from fluorophenyl-substituted compounds, exhibit promising characteristics for advanced material applications (Gutch et al., 2003).
Properties
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c1-15-11-12-17-22(31)18(24(32)27-16-7-3-2-4-8-16)13-29(23(17)26-15)14-21(30)28-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,32)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFRWNGQJQYIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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